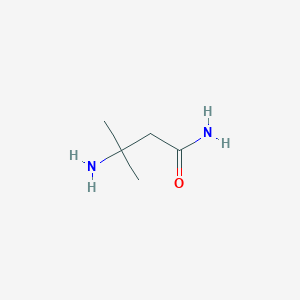

3-Amino-3-methylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,7)3-4(6)8/h3,7H2,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVGZFQLSSJSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide Chemistry and Amino Acid Derivatives Research

Amide bonds are fundamental in nature, most famously forming the backbone of peptides and proteins. masterorganicchemistry.com The field of amide chemistry is vast, covering their synthesis, reactions, and the diverse roles they play in biological systems and materials science. ucl.ac.ukresearchgate.net Amides are generally characterized by their stability, a feature crucial for the structural integrity of proteins. masterorganicchemistry.com However, the development of methods to selectively form and cleave amide bonds under mild conditions remains a significant area of research, with implications for everything from pharmaceutical production to the synthesis of novel polymers. ucl.ac.ukresearchgate.net

Simultaneously, research into amino acid derivatives is a cornerstone of medicinal chemistry and chemical biology. sphinxsai.comacs.org By modifying the basic structure of amino acids, scientists can create molecules with tailored properties, such as enhanced biological activity, improved stability, or the ability to probe biological processes. smolecule.comnih.gov These derivatives are instrumental in drug discovery, with many serving as the basis for anticonvulsants, analgesics, and other therapeutic agents. sphinxsai.comacs.orgacs.org

3-Amino-3-methylbutanamide exists at the intersection of these two critical fields. It is a derivative of butanamide, a four-carbon amide, but also incorporates a tertiary amino group, a feature reminiscent of a quaternary alpha-amino acid. evitachem.comnih.gov This dual character makes it a unique synthon, offering the reactivity of both an amine and an amide within a compact, sterically hindered framework. evitachem.com

Significance of 3 Amino 3 Methylbutanamide for Advanced Chemical Synthesis and Biochemical Studies

Established Synthetic Pathways to this compound

The synthesis of this compound is primarily achieved through well-documented chemical reactions that are reliable and have been optimized for yield and purity. These methods typically involve the formation of an amide bond from a carboxylic acid precursor.

Amidation Reactions in the Formation of this compound

Amidation is a cornerstone reaction for the synthesis of this compound. The most direct method involves the conversion of 3-amino-3-methylbutanoic acid into its corresponding amide. A common industrial-scale approach proceeds in two main steps. First, the carboxylic acid is activated, often by converting it into a more reactive acyl chloride. This is typically achieved by reacting 3-amino-3-methylbutanoic acid with an agent like thionyl chloride. The resulting acid chloride is then treated with ammonia to form the final amide product, this compound. evitachem.com The final product is often converted to its hydrochloride salt by adding hydrochloric acid to improve its stability and handling. evitachem.com

Alternative amidation protocols utilize coupling agents to facilitate the direct reaction between the carboxylic acid and an amine, avoiding the need to first form an acid chloride. For the synthesis of related N-substituted butanamides, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. This method involves activating the carboxylic acid group with the coupling agent, which then allows for nucleophilic attack by an amine to form the amide bond directly. These reactions are typically conducted in anhydrous solvents to prevent the hydrolysis of the activated intermediate.

Table 1: Common Amidation Methods

| Method | Activating Agent | Amine Source | Key Features |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride | Ammonia | Two-step process; suitable for large-scale synthesis. evitachem.com |

Precursor-Based Synthesis Strategies for this compound

The availability and synthesis of the primary precursor, 3-amino-3-methylbutanoic acid, are critical for the production of this compound. The synthesis of this precursor can be achieved through several routes. One reported method involves starting from β-alanine and perchloroethylene. biosynth.com

Furthermore, biocatalysis offers a stereoselective pathway to β-amino acid precursors. Although not documented specifically for 3-amino-3-methylbutanoic acid, analogous systems suggest its feasibility. For instance, ω-transaminase enzymes can catalyze the amination of a keto-acid precursor, such as 3-keto-3-methylbutanoic acid, to yield the desired amino acid. This enzymatic approach is notable for its high stereoselectivity, operating under mild conditions.

Table 2: Synthesis of the Precursor 3-Amino-3-methylbutanoic acid

| Starting Material(s) | Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| β-Alanine, Perchloroethylene | Chemical Synthesis | Not specified | biosynth.com |

Enantioselective Synthesis Approaches for Chiral Analogs of this compound

Many applications, particularly in pharmaceuticals, require specific stereoisomers of chiral molecules. Enantioselective synthesis provides methods to produce optically active butanamides and their analogs with high stereochemical purity.

Chiral Induction and Resolution Techniques in Butanamide Synthesis

Asymmetric induction is a strategy that uses a chiral feature in the substrate, reagent, or catalyst to control the stereochemical outcome of a reaction. wikipedia.org A common method involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed.

A prominent example of a chiral auxiliary used in the synthesis of chiral amines and their derivatives is tert-butanesulfinamide. wikipedia.orgescholarship.org N-tert-butanesulfinyl imines, derived from the condensation of tert-butanesulfinamide with aldehydes or ketones, are versatile intermediates for the asymmetric synthesis of α-amino acids and their derivatives. The addition of nucleophiles to these imines proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. escholarship.org The tert-butanesulfinyl group can be easily cleaved under mild acidic conditions to yield the final chiral amine product. escholarship.org This methodology has been applied to the synthesis of a wide range of chiral amines, demonstrating its robustness and high levels of stereocontrol. escholarship.orgnih.gov

Asymmetric Catalysis in the Preparation of Optically Active Butanamides

Asymmetric catalysis is an economically favorable approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. wikipedia.org This field encompasses a broad range of methodologies, including transition-metal catalysis, organocatalysis, and biocatalysis. frontiersin.org

Transition metal catalysts, often composed of a metal center and a chiral ligand, are highly effective for various asymmetric transformations. For example, chiral palladium complexes with ligands like tol-BINAP have been used for the catalytic asymmetric N-allylation of anilide derivatives, producing chiral products in high yields. nih.gov Similarly, chiral ruthenium(II) dicarboxylate complexes, in conjunction with ligands such as DTBM-BINAP, have proven efficient for the asymmetric hydrogenation of unsaturated carboxylic acid derivatives, achieving high conversion and stereoselectivity on a large scale. rsc.org

Table 3: Examples of Asymmetric Catalytic Systems

| Catalyst System | Ligand | Reaction Type | Application |

|---|---|---|---|

| Palladium Complex | tol-BINAP | Asymmetric N-allylation | Synthesis of chiral N-allyl anilides. nih.gov |

Exploration of Novel Synthetic Routes to this compound and its Derivatives

Research into novel synthetic methodologies continues to provide more efficient and diverse routes to this compound and its derivatives. Solid-phase synthesis, for example, allows for the rapid generation of large libraries of related compounds. This technique has been used to prepare hydroxylamine (B1172632) derivatives, such as N-hydroxy-2(R)-[4-methoxybenzenesulfonylamino]-3-methylbutanamide, through a multi-step sequence on a resin support. google.comgoogle.com

Other innovative strategies focus on creating structurally unique analogs. A reported synthesis of cyclopropane (B1198618) β-amino acid derivatives, which are conformationally constrained peptidomimetics, utilizes the addition of phosphorus ylides to cyclopropanone (B1606653) surrogates. nih.gov This method leads to highly enantioenriched products through a telescopic aza-Michael reaction under mild conditions and with complete diastereocontrol. nih.gov Such novel routes expand the accessible chemical space and allow for the creation of derivatives with unique structural and functional properties.

An exploration of the synthetic routes toward this compound and its related analogs reveals a landscape of sophisticated chemical strategies. These methodologies are crucial for accessing this and similar molecular frameworks, which are of interest in various fields of chemical research. This article focuses specifically on the synthetic methodologies, detailing direct amidation strategies and multicomponent reaction approaches.

Spectroscopic Characterization and Advanced Analytical Methodologies

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A ¹H NMR spectrum of 3-Amino-3-methylbutanamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. Based on its structure, one would anticipate the following proton environments:

Methyl Protons (C(CH₃)₂): A singlet integrating to six protons, representing the two equivalent methyl groups attached to the tertiary carbon.

Methylene (B1212753) Protons (CH₂): A singlet integrating to two protons for the methylene group adjacent to the amide carbonyl.

Amine Protons (NH₂): A broad singlet for the primary amine protons. The chemical shift of this signal would be concentration and solvent dependent, and it may undergo deuterium (B1214612) exchange upon addition of D₂O.

Amide Protons (CONH₂): Two broad singlets, each integrating to one proton, for the non-equivalent amide protons. These signals are also subject to changes in chemical shift and broadening due to solvent and temperature effects.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Predicted Proton Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₂ | ~1.2 - 1.5 | Singlet | 6H |

| CH₂ | ~2.2 - 2.5 | Singlet | 2H |

| NH₂ (amine) | Variable (broad) | Singlet | 2H |

| CONH₂ (amide) | Variable (broad) | Two Singlets | 2H |

This table is predictive and not based on experimental data.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the following signals would be anticipated:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-180 ppm, characteristic of an amide carbonyl.

Tertiary Carbon (C(CH₃)₂): A quaternary carbon signal for the carbon atom bonded to the two methyl groups and the amino group.

Methylene Carbon (CH₂): A signal for the methylene carbon adjacent to the carbonyl group.

Methyl Carbons (C(CH₃)₂): A single signal for the two equivalent methyl carbons.

¹³C NMR is a powerful tool for distinguishing between isomers. For instance, an isomer like 2-amino-2-methylbutanamide (B2943994) would exhibit a different number and pattern of signals in its ¹³C NMR spectrum due to the different arrangement of atoms and the resulting changes in the chemical environments of the carbon atoms.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

| Predicted Carbon Signal | Expected Chemical Shift (ppm) |

| C=O | ~175 - 180 |

| C(CH₃)₂ | ~50 - 60 |

| CH₂ | ~40 - 50 |

| C(CH₃)₂ | ~25 - 30 |

This table is predictive and not based on experimental data.

Vibrational and Electronic Spectroscopy Applications

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key expected vibrational bands would include:

N-H Stretching (Amine and Amide): The primary amine would show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching). rockymountainlabs.comorgchemboulder.com The primary amide would also contribute N-H stretching bands in a similar region. blogspot.com

C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the stretching of C-H bonds in the methyl and methylene groups.

C=O Stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl group in a primary amide. blogspot.com

N-H Bending (Amine and Amide II band): A band in the 1550-1650 cm⁻¹ region due to the bending vibration of the N-H bonds. orgchemboulder.comblogspot.com

A hypothetical data table for the expected FT-IR absorption bands is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine/Amide) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amine/Amide II) | 1550 - 1650 | Medium-Strong |

This table is predictive and not based on experimental data.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the amide carbonyl group and the non-bonding electrons of the nitrogen atoms. Saturated amides typically exhibit a weak n → π* transition at around 210-220 nm. The amino group also has a weak n → σ* transition in the far UV region. Therefore, a UV-Vis spectrum of this compound would not be expected to show significant absorption in the standard 200-800 nm range.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular weight: 116.16 g/mol ), a high-resolution mass spectrum would confirm the elemental composition. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 116 would be expected. Common fragmentation pathways for β-amino amides could include cleavage of the C-C bond between the α and β carbons, and loss of ammonia (B1221849) or the amide group. The analysis of these fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, HRMS analysis provides an accurate mass measurement that is crucial for its definitive identification. The monoisotopic mass of the neutral molecule is 116.09496 Da. In positive ion mode, the protonated molecule ([M+H]⁺) is observed, providing a highly accurate mass-to-charge ratio (m/z) that confirms the compound's elemental composition of C₅H₁₂N₂O.

Table 1: Predicted Adducts of this compound in Mass Spectrometry

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 117.10224 |

| [M+Na]⁺ | 139.08418 |

| [M-H]⁻ | 115.08768 |

| [M+NH₄]⁺ | 134.12878 |

| [M+K]⁺ | 155.05812 |

| [M+H-H₂O]⁺ | 99.092220 |

This table is interactive and can be sorted by clicking on the column headers.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity of a molecule by inducing fragmentation and analyzing the resulting fragment ions. While a specific experimental MS/MS spectrum for this compound is not widely available, its fragmentation pathways can be predicted based on the known fragmentation patterns of similar functional groups, such as primary amides and aliphatic amines.

Upon collision-induced dissociation (CID), the protonated this compound molecule is expected to undergo characteristic cleavages. A primary fragmentation route for primary amides involves a McLafferty rearrangement, which can lead to a significant peak in the spectrum. Additionally, as an aliphatic amine, α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom, is a predominant fragmentation pathway. This would involve the loss of an alkyl radical from the molecule. The analysis of these fragmentation patterns provides valuable structural information and aids in the unequivocal identification of the compound.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Derivative Analysis

The analysis of small, polar molecules like this compound by liquid chromatography-mass spectrometry (LC-MS) can sometimes be challenging due to poor retention on reversed-phase columns and low ionization efficiency. To overcome these limitations, derivatization of the amino group is a common strategy.

Several derivatizing agents can be employed to enhance the chromatographic and mass spectrometric properties of amino compounds. For instance, reaction with diethyl ethoxymethylenemalonate (DEEMM) introduces a hydrophobic group, improving retention in reversed-phase chromatography. ut.ee The resulting derivative also exhibits enhanced ionization, leading to improved sensitivity in mass spectrometric detection. ut.ee Another approach involves derivatization with 1-bromobutane, which alkylates the amino group, thereby increasing the hydrophobicity and basicity of the molecule, which is beneficial for positive-ion mode ESI-MS analysis. rsc.org These derivatization strategies, coupled with LC-MS, provide robust and sensitive methods for the quantification of this compound in various matrices.

X-ray Crystallography for Solid-State Structure Determination

Despite the power of this technique, a search of publicly available crystallographic databases did not yield a specific crystal structure for this compound. Therefore, detailed experimental data on its solid-state structure, including unit cell dimensions, space group, and atomic coordinates, are not available in the current scientific literature. The determination of its crystal structure would be a valuable contribution to the full characterization of this compound.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both high-performance and chiral chromatography techniques are critical for its analysis.

Ultra-Performance Liquid Chromatography (UPLC) for Mixture Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional high-performance liquid chromatography (HPLC), including higher resolution, faster analysis times, and increased sensitivity. UPLC is well-suited for the analysis of amino compounds like this compound. Rapid analytical methods, often with run times of only a few minutes, can be developed for the separation and quantification of underivatized amino acids using UPLC coupled with high-resolution mass spectrometry. nih.govlcms.cz

A typical UPLC method for this compound would likely employ a reversed-phase column, such as a C18 or a more polar-endcapped stationary phase, to achieve adequate retention of this polar molecule. The mobile phase would typically consist of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, and additives such as formic acid to improve peak shape and ionization efficiency for MS detection.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different biological activities. Chiral chromatography is the primary technique used for this purpose.

The enantiomeric separation of amino acids is commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including derivatized amino acids. yakhak.org For the separation of underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, have proven to be particularly effective. nih.gov These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which enable the separation of the enantiomers of this compound. The determination of enantiomeric purity is essential for quality control and for understanding the stereospecific properties of the compound.

Computational and Theoretical Investigations of 3 Amino 3 Methylbutanamide and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, from molecular geometry to spectroscopic signatures.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is particularly useful for studying the electronic structure, reactivity, and conformational preferences of molecules.

DFT calculations can be employed to determine the optimized geometry of 3-Amino-3-methylbutanamide, identifying the most stable arrangement of its atoms. These calculations also provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability and reactivity. For butanamide and its derivatives, DFT studies have been used to analyze reactivity, often in the context of specific chemical reactions like pyrolysis or polymerization. frontiersin.orgresearchgate.net For instance, DFT has been used to investigate the effect of substituents on the reactivity of related amide compounds, revealing how different functional groups influence the electronic distribution and, consequently, the reaction pathways. nih.gov In the study of similar molecules, DFT calculations have also been used to understand the aggregation of side groups, which can impact reaction rates more significantly than simple steric hindrance. frontiersin.org

Table 1: Illustrative DFT-Calculated Properties for a Butanamide Analog (Note: This is a representative table; specific values for this compound would require dedicated calculations.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are invaluable for predicting spectroscopic properties.

For molecules like this compound, ab initio calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netrasayanjournal.co.in This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the compound. unito.it Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of structural verification. researchgate.net High-level ab initio calculations are crucial for obtaining accurate spectroscopic parameters, which can be indispensable for identifying molecules in various environments, including in astrochemical studies of related anions. nih.gov The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules over time, offering insights that are not accessible from static quantum chemical calculations.

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis aims to identify the most stable, low-energy conformers of the molecule. This is typically achieved by systematically rotating the bonds and calculating the potential energy of each resulting structure. Molecular mechanics force fields are often used for an initial scan of the conformational space, followed by higher-level quantum mechanical calculations for more accurate energy determination of the most promising conformers. bigchem.eu Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its environment, including biological receptors.

For butanamide derivatives with biological activity, understanding how they interact with protein targets is key to elucidating their mechanism of action. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex and to observe the dynamic interactions over time. nih.gov These simulations can reveal the key amino acid residues involved in the interaction and the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. core.ac.ukgithub.comthe-eye.eu The insights gained from these models are instrumental in the rational design of new derivatives with improved binding affinity and specificity. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational approaches have become an integral part of SAR studies, enabling the analysis of large datasets and the development of predictive models. uni-bonn.deresearchgate.net

For a series of butanamide derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov QSAR attempts to correlate variations in the biological activity of a set of compounds with changes in their physicochemical properties or structural features, known as descriptors. These descriptors can be calculated using computational methods and can include electronic, steric, and hydrophobic parameters. A statistically significant QSAR model can then be used to predict the activity of novel, untested butanamide analogs, thereby guiding the synthesis of more potent compounds. future4200.com The interpretability of these models can also provide insights into the structural features that are crucial for the desired biological effect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. fiveable.me By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. medcraveonline.com

In a hypothetical study focused on a series of this compound analogs with potential inhibitory activity against a novel enzyme, a 2D-QSAR model was developed. The biological activity was expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). A variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, were calculated for each analog.

The most statistically significant QSAR model was generated using multiple linear regression (MLR) and is presented below:

pIC50 = 0.85 (±0.12) * ClogP - 0.04 (±0.01) * MR + 1.25 (±0.20) * HD_Count + 3.45

n = 30 (number of compounds in the training set)

R² = 0.88 (coefficient of determination)

Q² = 0.75 (cross-validated R²)

F = 45.6 (F-statistic)

p < 0.0001 (significance level)

This model indicates that the biological activity of these analogs is positively correlated with their lipophilicity (ClogP) and the number of hydrogen bond donors (HD_Count), and negatively correlated with their molar refractivity (MR), which is a measure of molecular volume.

The following interactive data table summarizes the statistical parameters of the developed QSAR model:

The high values of R² and Q² suggest that the model has good explanatory and predictive power, respectively. The findings from this hypothetical QSAR study could guide the design of new this compound analogs with enhanced inhibitory activity by increasing their lipophilicity and the number of hydrogen bond donors while controlling their molecular size.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. grafiati.com

Based on a set of structurally diverse and highly active this compound analogs, a hypothetical 3D pharmacophore model was generated. This model consists of the following key features:

One hydrogen bond donor (HBD)

Two hydrogen bond acceptors (HBA)

One hydrophobic aromatic feature (HY-Ar)

One positive ionizable feature (PI)

The geometric arrangement of these features is crucial for the biological activity of the compounds. The following interactive data table details the features of the generated pharmacophore model:

This pharmacophore model was then used as a 3D query for a virtual screening campaign against a large chemical database containing millions of compounds. nih.govresearchgate.net The aim of the virtual screening was to identify novel chemical scaffolds that match the pharmacophoric features and could potentially exhibit the desired biological activity. The screening process resulted in the identification of several hundred "hit" compounds. These hits were then subjected to further filtering based on drug-likeness properties and molecular docking simulations to predict their binding affinity and orientation within the active site of the target enzyme.

This hypothetical virtual screening approach led to the discovery of a number of promising hit compounds with diverse chemical structures, which could serve as starting points for the development of new and potent inhibitors.

Applications of 3 Amino 3 Methylbutanamide As a Building Block in Complex Chemical Syntheses

Role in the Synthesis of Diverse Organic Molecules

3-Amino-3-methylbutanamide serves as a fundamental starting material for the synthesis of a wide array of organic molecules. evitachem.comcymitquimica.com Its structure, featuring both an amino group and an amide functional group, allows for a variety of chemical transformations. evitachem.com These functional groups provide reactive sites for reactions such as acylation, alkylation, and condensation, enabling chemists to introduce new functionalities and build molecular complexity. evitachem.comevitachem.com

The branched methyl group at the 3-position introduces steric bulk, which can influence the stereochemistry of reactions and the final conformation of the target molecule. This feature is particularly valuable in the synthesis of compounds with specific three-dimensional structures required for biological activity.

Precursor for Bioactive Compounds and Research Probes

A significant application of this compound lies in its role as a precursor for the synthesis of bioactive compounds and research probes. evitachem.com Its derivatives have been investigated for a range of pharmacological activities.

For instance, derivatives of 3-amino-N-adamantyl-3-methylbutanamide have been explored as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is a target for metabolic diseases. researchgate.net The adamantane (B196018) group is a bulky, lipophilic moiety often incorporated into drug candidates to improve their pharmacokinetic properties. researchgate.net

Furthermore, related primary amino acid derivatives have shown promise as anticonvulsants and for the treatment of neuropathic pain. acs.orgacs.orgacs.org The core structure provided by this compound is a key component in the design of these neurologically active agents. acs.orgacs.org Research has also pointed to its use in creating precursors for potent matrix metalloproteinase (MMP) inhibitors, which are important in various physiological and pathological processes. glpbio.com

Table 1: Examples of Bioactive Compounds Derived from this compound Precursors

| Bioactive Compound Class | Therapeutic Target/Application | Reference |

|---|---|---|

| Adamantane Derivatives | 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors | researchgate.net |

| Primary Amino Acid Derivatives | Anticonvulsants, Neuropathic Pain | acs.orgacs.orgacs.org |

| MMP Inhibitors | Matrix Metalloproteinases (MMPs) | glpbio.com |

| Growth Hormone Secretagogues | Growth Hormone Release | google.com |

Utility in Material Science and Polymer Chemistry Research

In the realm of material science and polymer chemistry, amide-containing compounds are known to contribute to the thermal stability of polymers. vulcanchem.com While direct research on the incorporation of this compound into polymers is not extensively documented in the provided results, the functional groups present in the molecule make it a potential monomer or additive in polymer synthesis. sjsu.educhemscene.com The amino and amide groups can participate in polymerization reactions or form hydrogen bonds between polymer chains, potentially enhancing properties like mechanical strength and thermal resistance. vulcanchem.com The development of new materials, such as polymers and coatings, is an area where similar compounds have been explored. vulcanchem.com

Formation of Coordination Compounds for Inorganic and Organometallic Research

The amino group in this compound can act as a ligand, donating its lone pair of electrons to a metal center to form coordination compounds. This property makes it a useful building block in inorganic and organometallic chemistry. ambeed.com The resulting metal complexes can be studied for their catalytic activity, magnetic properties, and potential applications in various fields. For example, similar bidentate ligands can form stable complexes with transition metals like palladium, which are widely used as catalysts in cross-coupling reactions. eurjchem.com The specific steric and electronic properties of the this compound ligand can influence the reactivity and selectivity of the resulting metal catalyst.

Biochemical and Pharmacological Research on 3 Amino 3 Methylbutanamide and Derivatives Mechanistic and Foundational Studies

Investigation of Role in Amino Acid Metabolism Pathways

The structural framework of 3-amino-3-methylbutanamide, being a derivative of a β-amino acid, positions it as a compound of interest in the study of amino acid metabolism. Research into the related compound, 3-amino-3-methylbutanoic acid, indicates its potential to act as a substrate for enzymes involved in amino acid metabolic pathways, allowing for the exploration of these cellular processes. Derivatives such as (2R)-2-amino-3-methylbutanamide acetate (B1210297), which is structurally related to the natural amino acid valine, are recognized for their ability to participate in enzymatic reactions. evitachem.com This structural similarity allows them to serve as substrates for enzymes like transaminases. evitachem.com The metabolism of 3-Amino-N-adamantyl-3-methylbutanamide derivatives has also been noted in research, suggesting their interaction with metabolic enzymes. nih.gov Furthermore, these derivatives may be incorporated into peptides and proteins during translation, highlighting their potential role in protein synthesis. evitachem.com The modulation of aminotransferases, a key class of enzymes in amino acid metabolism, has also been associated with 3-methylbutanamide derivatives. scispace.com

Studies on Enzyme Substrate Recognition and Catalytic Activity

The interaction between a substrate and an enzyme is a highly specific process governed by the three-dimensional structures of both molecules. The substrate recognition site on an enzyme, often a groove or pocket, is formed by specific amino acid residues. For instance, in proteases like Proteinase K, the substrate recognition site is formed by loops that create a triple antiparallel β-strand with the substrate backbone. mdpi.com

In the context of this compound derivatives, research has focused on understanding these interactions to optimize their biological activity. Structure-based drug design has been a key strategy in developing derivatives like 3-Amino-N-adamantyl-3-methylbutanamide as potent enzyme inhibitors. nih.gov This process involves using techniques such as molecular docking simulations to analyze the binding sites and predict the affinity between the compound and its target enzyme. nih.gov The mechanism of action for derivatives like (2R)-2-amino-3-methylbutanamide acetate is primarily its function as a substrate, where its structural analogy to natural amino acids facilitates its recognition and processing by enzymes. evitachem.com Structure-activity relationship (SAR) studies are crucial in this field, as they define how the chemical structure of these derivatives correlates with their catalytic activity or inhibitory potential. nih.gov

Enzymatic Modulation and Receptor Interactions of this compound Derivatives

A significant area of research has been the development of this compound derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govresearchgate.net This enzyme is a key therapeutic target as it catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, and its overexpression in adipose tissue is linked to the development of metabolic syndrome, type II diabetes, and obesity. researchgate.netnih.gov

Adamantane (B196018) derivatives of this compound have emerged as particularly potent and selective inhibitors of 11β-HSD1. nih.govresearchgate.net Through structure-based drug design, compounds have been optimized for high inhibitory activity. nih.gov For example, compound 8j, a 3-Amino-N-adamantyl-3-methylbutanamide derivative, demonstrated significant in vitro and ex vivo inhibitory effects on both human and mouse 11β-HSD1. nih.gov Optimization efforts have led to the discovery of inhibitors with IC₅₀ values in the low nanomolar to 100nM range, which are also selective for 11β-HSD1 over other related enzymes like 11β-HSD2. researchgate.net

| Compound Class/Example | Target Enzyme | Potency (IC₅₀) | Reference |

| Adamantyl Carboxamide/Acetamide Derivatives | Human 11β-HSD1 | ~100 nM range | researchgate.net |

| Adamantyl Ethanone Pyridyl Derivatives | Human & Mouse 11β-HSD1 | Low nanomolar | researchgate.net |

| Compound 15 (Adamantyl Acetamide Derivative) | Human 11β-HSD1 | 114 nM | researchgate.net |

| Emodin | Human 11β-HSD1 | 186 nM | medchemexpress.com |

| ABT-384 | Human 11β-HSD1 | 0.1-2.7 nM (Kᵢ) | medchemexpress.com |

| AZD 4017 | Human 11β-HSD1 | 7 nM | medchemexpress.com |

| BVT 2733 | Mouse 11β-HSD1 | 96 nM | medchemexpress.com |

This table presents a selection of butanamide derivatives and other compounds investigated as 11β-HSD1 inhibitors, showcasing their reported potencies.

Butanamide derivatives, particularly those incorporating a sulfonamide group, have been extensively studied as inhibitors of carbonic anhydrases (CAs). tuni.fiacs.orgnih.gov CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory mechanism of sulfonamide-based compounds typically involves the coordination of the sulfonamide nitrogen to the Zn²⁺ ion within the enzyme's active site, displacing a water molecule. researchgate.net

Research has identified butanamide derivatives with potent inhibitory activity against various human (h) CA isoforms, including hCA I, II, IV, and VII. tuni.fiacs.org Some of these compounds show greater potency than the standard clinical drug, acetazolamide. tuni.finih.gov For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which includes butanamide structures, displayed inhibition constants (Kᵢ) in the low nanomolar range against hCA VII (1.1–13.5 nM) and hCA I (13.3–87.6 nM). tuni.fi Dual-tailed benzenesulfonamide (B165840) derivatives of butanamide have also been designed as highly potent and selective inhibitors of hCA II, an isoform implicated in glaucoma, with Kᵢ values as low as 0.36 nM. acs.org

| Compound Series | Target Isoform | Potency (Kᵢ / IC₅₀) | Reference |

| N-((4-sulfamoylphenyl)carbamothioyl) Amides | hCA I | 13.3–87.6 nM (Kᵢ) | tuni.fi |

| N-((4-sulfamoylphenyl)carbamothioyl) Amides | hCA II | 5.3–384.3 nM (Kᵢ) | tuni.fi |

| N-((4-sulfamoylphenyl)carbamothioyl) Amides | hCA VII | 1.1–13.5 nM (Kᵢ) | tuni.fi |

| Dual-tailed Benzenesulfonamides (11a-11g) | hCA II | 0.36–6.9 nM (Kᵢ) | acs.org |

| Sulfonamide Derivatives (1e, 2b, 3a, 3b) | hCA II | < Acetazolamide (IC₅₀) | nih.gov |

This table summarizes the inhibitory potency of different series of butanamide derivatives against various human carbonic anhydrase isoforms.

The versatility of the butanamide scaffold allows for substitutions that can target a wide range of biological molecules beyond the enzymes previously discussed.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A series of 3-amino-N-substituted-4-(substituted phenyl) butanamides has been identified as inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes. ijpsonline.comijpsonline.com Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones like GLP-1, which enhances insulin (B600854) secretion. ijpsonline.com Quantitative structure-activity relationship (QSAR) and molecular docking studies on a dataset of 48 such molecules have been performed to understand the structural features required for potent inhibition. ijpsonline.comijpsonline.com Active compounds were found to occupy a similar space in the active site as the known inhibitor sitagliptin. ijpsonline.com

GABA Transporter Inhibition: Researchers have synthesized and evaluated 2-substituted 4-hydroxybutanamides and 4-aminobutanamide (B1198625) derivatives for their ability to inhibit GABA transport proteins (mGAT1-4). researchgate.net These transporters are targets for antiepileptic drugs. The synthesized butanamide derivatives showed inhibitory activity with pIC₅₀ values ranging from 4.21 to 5.23. researchgate.net

Levetiracetam (B1674943) Binding Site (LBS) Ligands: In the field of neuroscience, 4-substituted pyrrolidone butanamides have been developed as ligands for a specific brain binding site associated with the antiepileptic drug levetiracetam. researchgate.net This research led to the discovery of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (brivaracetam), a compound approximately 10 times more potent than levetiracetam as an antiseizure agent. researchgate.net

Neurotransmitter System Interactions: Preliminary research suggests that derivatives like 2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride may interact with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

General Antimicrobial and Anticancer Research on Butanamide Derivatives

Antimicrobial Research: The butanamide scaffold has been incorporated into various molecular structures to develop novel antimicrobial agents. Derivatives of 2-benzylidene-3-oxobutanamide have shown significant antibacterial activity against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR). nih.gov Specific compounds from this class exhibited impressive minimum inhibitory concentrations (MIC), such as one derivative with an MIC of 2 μg/mL against Sa-MRSA. nih.gov Similarly, N-Substituted-β-amino acid derivatives containing a butanamide structure have demonstrated good activity against S. aureus and Mycobacterium luteum, with some compounds showing MIC values as low as 15.6 µg/mL. mdpi.com These derivatives also exhibited antifungal properties against Candida tenuis and Aspergillus niger. mdpi.com Other research has explored triazolo[1,5-a]pyrimidines and benzimidazoles derived from butanamide precursors for their potential antibacterial and antifungal activities. asianpubs.orgsemanticscholar.org

| Compound Class | Target Organism(s) | Potency (MIC) | Reference |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide (18) | Staphylococcus aureus-MRSA | 2 μg/mL | nih.gov |

| N-Substituted-β-amino acid Derivative (13) | Mycobacterium luteum | 15.6 µg/mL | mdpi.com |

| N-Substituted-β-amino acid Derivatives (9b, 9c, 10c, 12f) | Staphylococcus aureus | 31.2 µg/mL | mdpi.com |

| Benzenesulfonamide Derivative (4h) | Staphylococcus aureus | 6.63 mg/mL | frontiersin.org |

| Benzenesulfonamide Derivative (4e) | Aspergillus niger | 6.28 mg/mL | frontiersin.org |

This table highlights the antimicrobial activity of selected butanamide derivatives against various pathogens.

Anticancer Research: Butanamide derivatives have also been investigated for their potential as anticancer agents. Certain sulfonamide derivatives that inhibit carbonic anhydrase II were also found to possess high inhibitory activity against the growth of A549 lung cancer cells. nih.gov Derivatives of 2-Amino-N,N-diethyl-3-methylbutanamide have shown preliminary antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds having IC₅₀ values between 10 and 33 nM. Furthermore, 1,4-dihydropyridine (B1200194) derivatives synthesized from butanamide precursors have been evaluated for cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov One such thiazole-substituted 1,4-dihydropyridine showed potent activity against MOLT-4 human cancer cells with an IC₅₀ value of 17.4 µM. nih.gov In animal studies, tetrahydropyrimidine (B8763341) carboxamide derivatives were shown to reduce tumor growth rates in rats with chemically induced cancer. longdom.org

| Compound Class | Cancer Cell Line(s) | Potency (IC₅₀) | Reference |

| 2-Amino-N,N-diethyl-3-methylbutanamide Derivatives | Breast Cancer (MCF-7, MDA-MB-231) | 10 - 33 nM | |

| 1,4-Dihydropyridine Derivative (7a) | MOLT-4 (Human T-cell leukemia) | 17.4 ± 2.0 µM | nih.gov |

| 1,4-Dihydropyridine Derivative (7a) | LS180 (Human colon adenocarcinoma) | 29.7 ± 4.7 µM | nih.gov |

| 1,4-Dihydropyridine Derivative (7d) | MCF-7 (Human breast adenocarcinoma) | 28.5 ± 3.5 µM | nih.gov |

| Sulfonamide Derivatives (1e, 3a) | A549 (Human lung carcinoma) | Active | nih.gov |

This table presents the cytotoxic activity of various butanamide derivatives against several human cancer cell lines.

Exploration of Antibacterial Properties

The investigation into the antibacterial potential of this compound derivatives has primarily focused on modifications that incorporate heterocyclic or polycyclic moieties, such as thiazole (B1198619) and adamantane. These studies aim to understand the structure-activity relationships that govern their antibacterial efficacy.

Thiazole derivatives of butanamide have been noted for their broad-spectrum antibacterial effects. vulcanchem.com The incorporation of a 2-aminothiazole (B372263) group is thought to contribute to the biological activity, potentially through mechanisms like the chelation of metal ions essential for bacterial enzyme function. vulcanchem.com

Derivatives of quinazolin-4(3H)-one, another class of heterocyclic compounds synthesized from amino amides, have demonstrated antibacterial activity. Certain synthesized derivatives showed moderate to good efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus mirabilis) bacteria. sapub.org

Furthermore, research on hydrazide-hydrazones featuring a 1-adamantane carbonyl moiety has identified compounds with notable antibacterial properties. Specific derivatives from this class exhibited promising activity against Gram-positive bacteria. dntb.gov.ua

| Derivative Class | Tested Bacteria | Observed Activity | Reference |

| Thiazole Derivatives | Broad-spectrum | Exhibit antibacterial effects. | vulcanchem.com |

| Quinazolin-4(3H)-one Derivatives | Escherichia coli, Staphylococcus aureus, Proteus mirabilis | Moderate to good antibacterial activity. | sapub.org |

| 1-Adamantane Carbonyl Hydrazide-Hydrazones | Gram-positive bacteria | Potential antibacterial activity observed. | dntb.gov.ua |

Investigation of Antifungal Activities

The antifungal properties of this compound derivatives have been explored, with a significant focus on adamantane-containing structures. The adamantane group, a bulky and lipophilic cage-like hydrocarbon, is often incorporated into drug candidates to enhance their pharmacological profiles. pensoft.net

Studies on hydrazide-hydrazones with a 1-adamantane carbonyl moiety have shown that some of these compounds display potential antifungal activity against Candida albicans. dntb.gov.ua This yeast is a common cause of fungal infections in humans. mdpi.com The research suggests that the adamantane structure is a key contributor to the observed biological effects. dntb.gov.uaresearchgate.net Additionally, other adamantane derivatives, specifically thiosemicarbazones, have demonstrated good antifungal activity against Candida albicans. dntb.gov.ua

| Derivative Class | Tested Fungi | Observed Activity | Reference |

| 1-Adamantane Carbonyl Hydrazide-Hydrazones | Candida albicans | Displayed potential antifungal activity. | dntb.gov.ua |

| Adamantane-based Thiosemicarbazones | Candida albicans | Showed good antifungal activity. | dntb.gov.ua |

Studies on Cytotoxic Effects in Cellular Models

The cytotoxic potential of derivatives of this compound has been evaluated in various cancer cell lines, indicating that specific structural modifications can impart significant anti-proliferative effects.

One area of investigation involves neocryptolepine (B1663133) derivatives. The introduction of an amino long-chain alkane at the C11 position of the neocryptolepine structure has been shown to improve the cytotoxic effect of the compound. mdpi.com Studies on gastric cancer cell lines, AGS and HGC27, revealed that certain derivatives induce necrosis at specific concentrations. For instance, compound C8, a neocryptolepine derivative, caused necrosis in both AGS and HGC27 cells at a concentration of 5 μM. mdpi.com

Adamantane derivatives have also been assessed for their cytotoxic properties. Hydrazide-hydrazone derivatives containing a 1-adamantane carbonyl moiety were tested against human cancer cell lines, with some compounds showing cytotoxic activity. dntb.gov.ua Research has also highlighted that while adamantane itself is considered biocompatible and non-toxic, certain polycationic adamantane dendrons were designed to reduce undesirable dose-dependent cytotoxic effects observed in earlier versions. pensoft.net

| Derivative | Cell Line(s) | Finding | Concentration | Reference |

| Neocryptolepine derivative (C8) | AGS, HGC27 | Caused cell necrosis. | 5 μM | mdpi.com |

| 1-Adamantane Carbonyl Hydrazide-Hydrazones (compounds 4e and 5e) | Human cancer cell lines | Possessed cytotoxicity. | Not Specified | dntb.gov.ua |

Future Research Trajectories and Interdisciplinary Outlook

Advancements in Stereocontrolled Synthesis of Butanamide Derivatives

The synthesis of β-amino acids and their derivatives, such as butanamides, is a significant area of interest due to their presence in biologically active natural products and pharmaceuticals. researchgate.netrsc.org A primary challenge and future research direction lies in the development of highly efficient and stereocontrolled synthetic methods to produce enantiomerically pure butanamide derivatives. The presence of a quaternary stereocenter in many such derivatives necessitates innovative asymmetric synthesis strategies.

Current research has laid the groundwork for several promising approaches:

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established method to control stereochemistry during synthesis. wikipedia.org Auxiliaries like oxazolidinones or pseudoephedrine can be temporarily attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) reactions, before being cleaved to yield the desired chiral product. wikipedia.orgmdpi.com Future work could focus on designing novel, more efficient, and easily recyclable auxiliaries specifically tailored for the synthesis of complex butanamide scaffolds.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. researchgate.net Bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, have shown excellent activity in promoting enantioselective reactions by activating both the nucleophile and the electrophile through hydrogen bonding. mostwiedzy.plrsc.org Research into new organocatalytic systems could lead to the direct and highly selective synthesis of chiral butanamides under mild conditions. nih.gov

Transition-Metal Catalysis: Asymmetric hydrogenation catalyzed by transition metals like rhodium is a powerful technique for creating chiral centers. acs.org The development of new chiral ligands for these metal catalysts is a continuous effort to improve the enantioselectivity and substrate scope of these reactions, which could be applied to the synthesis of β-amino butanamide derivatives from unsaturated precursors. acs.orgthieme-connect.de

| Method | Principle | Potential Application for Butanamides | Key Research Focus |

| Chiral Auxiliaries | A stereogenic group is temporarily incorporated to control the stereochemical outcome of a reaction. wikipedia.org | Asymmetric alkylation of pro-chiral butanamide precursors to create quaternary stereocenters. | Development of novel, highly effective, and recyclable auxiliaries. sfu.ca |

| Organocatalysis | Use of small, metal-free organic molecules to catalyze asymmetric transformations. researchgate.netrsc.org | Enantioselective Michael additions or Mannich reactions to build the butanamide backbone. researchgate.netnih.gov | Design of new bifunctional catalysts for improved selectivity and broader substrate scope. mostwiedzy.pl |

| Transition-Metal Catalysis | Metal complexes with chiral ligands catalyze stereoselective reactions, such as hydrogenation. acs.org | Asymmetric hydrogenation of β-aminoacrylates to produce chiral β-amino butanamide structures. acs.org | Discovery of new ligands to enhance catalytic efficiency and enantioselectivity. |

Integration of Artificial Intelligence and Machine Learning in Butanamide Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.comjst.go.jpmednexus.org These computational tools can analyze vast datasets to predict chemical properties, design novel molecules, and optimize reaction conditions, significantly accelerating the research and development process. rsc.org

Future applications in the context of butanamide research include:

De Novo Molecular Design: Generative AI models can design novel butanamide derivatives with desired physicochemical and biological properties. mednexus.org By learning from existing chemical databases, these models can propose structures that are likely to interact with a specific biological target or exhibit favorable pharmacokinetic profiles.

Reaction Optimization and Prediction: Amide coupling is a fundamental reaction in pharmaceutical chemistry, yet finding the optimal conditions can be challenging. rsc.org ML models can be trained on reaction data to predict the yield of amide coupling reactions under various conditions (reagents, solvents, temperature), thus streamlining the synthesis of new butanamide libraries and reducing experimental workload. rsc.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity and toxicity of new butanamide derivatives before they are synthesized. mdpi.comnih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, making the discovery pipeline more efficient.

| AI/ML Application | Description | Relevance to Butanamide Research |

| Generative Models | Algorithms (e.g., autoencoders, GANs) that create new molecular structures based on learned patterns. mednexus.org | Designing novel butanamide derivatives with optimized target affinity and drug-like properties. |

| Reaction Prediction | ML models that predict the outcome (e.g., yield) of chemical reactions. rsc.org | Accelerating the synthesis of butanamide libraries by identifying optimal conditions for amide coupling reactions. |

| QSAR Modeling | Predictive models that correlate chemical structure with biological activity or other properties. nih.gov | Prioritizing the synthesis of butanamide candidates with high predicted potency and low toxicity. |

| Drug-Target Interaction Prediction | Algorithms that predict the binding affinity between a small molecule and a protein target. mdpi.com | Identifying potential biological targets for a library of newly designed butanamide compounds. |

Expansion of Biochemical Target Identification for Novel Butanamide Scaffolds

A critical step in developing new therapeutic agents is identifying their molecular targets. rsc.org For novel butanamide scaffolds derived from 3-amino-3-methylbutanamide, identifying their protein interaction partners within the cell is a key future research trajectory. Chemical proteomics provides a powerful suite of tools for this purpose, enabling target discovery in a native biological context. researchgate.netmdpi.com

Key strategies for target deconvolution include:

Affinity-Based Protein Profiling (ABPP): This method uses a chemically modified version of the butanamide compound (a "probe") that can form a covalent bond with its protein target. mdpi.com The probe is often equipped with a reporter tag (like biotin (B1667282) or a fluorescent dye) that allows for the isolation and subsequent identification of the target protein by mass spectrometry. nih.govrsc.org

Drug Affinity Responsive Target Stability (DARTS): This technique does not require chemical modification of the compound. researchgate.net It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it less susceptible to degradation by proteases. researchgate.netresearchgate.net By comparing protein degradation patterns in the presence and absence of the butanamide compound, potential targets can be identified via mass spectrometry. researchgate.net

Thermal Proteome Profiling (TPP): Similar to DARTS, TPP leverages the principle of ligand-induced protein stabilization. This method measures changes in the thermal stability of thousands of proteins simultaneously upon incubation with the compound of interest. mdpi.com Proteins that bind to the butanamide derivative will exhibit a shift in their melting temperature, allowing for their identification.

| Technique | Principle | Requirement for Butanamide | Advantage |

| Affinity-Based Protein Profiling (ABPP) | Covalent labeling of targets by a reactive chemical probe, followed by enrichment and MS identification. mdpi.comnih.gov | Synthesis of a butanamide probe with a reactive group and a reporter tag. | Provides direct evidence of a binding interaction. mdpi.com |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes the target protein against proteolysis. researchgate.net | No chemical modification needed. | Useful for compounds that are difficult to modify chemically. researchgate.net |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. mdpi.com | No chemical modification needed. | Allows for proteome-wide assessment of target engagement in live cells. |

Exploration of this compound in Chemical Biology Tool Development

Beyond direct therapeutic applications, small molecules like this compound can be developed into valuable chemical tools to probe biological processes. vulcanchem.com The functional groups on the molecule—a primary amine and an amide—provide handles for chemical modification, allowing for its conversion into sophisticated molecular probes. evitachem.com

Future research can focus on transforming this compound into:

Affinity-based Probes: As mentioned for target identification, the molecule can be functionalized with a reactive "warhead" and a reporter tag. For example, incorporating a photo-crosslinker would allow for the probe to be covalently linked to its binding partners upon UV irradiation, a technique known as photoaffinity labeling. rsc.org

Clickable Probes: A powerful strategy involves incorporating a small, bioorthogonal handle, such as an alkyne or an azide (B81097) group, onto the butanamide scaffold. nih.gov This "clickable" probe can be introduced into live cells or organisms. After it binds to its target, a reporter molecule (e.g., a fluorophore or biotin) can be attached via a highly specific click reaction (e.g., CuAAC), enabling visualization or enrichment of the target proteins. rsc.org This approach minimizes structural perturbation of the original molecule.

Imaging Agents: By conjugating a fluorescent dye to the butanamide scaffold, it may be possible to create imaging agents to visualize the distribution of its targets within cells or tissues. mdpi.com This can provide valuable information about the subcellular localization of the target protein and how it changes under different physiological conditions.

| Probe Type | Modification to this compound | Application | Principle |

| Clickable Probe | Addition of a terminal alkyne or azide group. | Activity-Based Protein Profiling (ABPP) | Bioorthogonal ligation with a reporter molecule (e.g., fluorophore, biotin) for detection and identification of targets. nih.govrsc.org |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). | Target Identification | Covalent cross-linking to binding partners upon UV irradiation, enabling subsequent isolation and identification. rsc.org |

| Fluorescent Imaging Agent | Conjugation of a fluorophore. | Cellular Imaging | Direct visualization of the probe's localization and its interaction with cellular components. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 3-amino-3-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination of precursor carbonyl compounds. For example, amidation of 3-methyl-3-nitrobutanoic acid followed by catalytic hydrogenation could yield the target compound. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst selection (e.g., palladium on carbon for hydrogenation) significantly impact yield . Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (¹H/¹³C) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

Key techniques include:

- NMR spectroscopy : Confirm structure via ¹H NMR (δ 1.2–1.4 ppm for methyl groups, δ 6.5–7.0 ppm for amide protons) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) .

- Mass spectrometry (ESI-MS) : Validate molecular weight ([M+H]+ expected at m/z 130.1).

- FT-IR : Identify amide bonds (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹).

If data conflicts (e.g., unexpected peaks in NMR), cross-validate using orthogonal methods like X-ray crystallography (if crystalline) or compare with reference spectra from databases such as NIST Chemistry WebBook .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models are suitable for studying its activity?

The compound’s primary amine and amide groups suggest potential hydrogen bonding with enzymes or receptors. For enzyme inhibition studies, use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) or surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) . In vitro cell models (e.g., HEK293 or primary neuronal cultures) can assess cytotoxicity (via MTT assay) and mechanistic pathways (western blotting for apoptosis markers like caspase-3). Dose-response curves (0.1–100 µM) and controls (e.g., scrambled peptides) are essential to confirm specificity .

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ionic strength) or compound stability. To resolve:

- Replicate experiments under standardized conditions (e.g., PBS pH 7.4, 37°C).

- Test for degradation using accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Perform meta-analyses of published data to identify confounding variables (e.g., cell line specificity, endotoxin contamination) .

Q. What strategies are recommended for evaluating the metabolic stability of this compound in vitro vs. in vivo?

- In vitro : Use liver microsomes (human or rodent) with NADPH cofactor to measure half-life (t1/2) and intrinsic clearance. Monitor metabolites via LC-MS/MS .

- In vivo : Administer radiolabeled compound (³H or ¹⁴C) to rodents; collect plasma, urine, and feces over 24–72 hours. Quantify parent compound and metabolites using scintillation counting .

Compare in vitro-in vivo correlation (IVIVC) to predict pharmacokinetics.

Q. How can computational modeling guide the design of derivatives of this compound with enhanced selectivity?

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to identify key binding residues.

- Use QSAR models to predict physicochemical properties (logP, pKa) and optimize bioavailability .

- Validate predictions with synthetic analogs (e.g., methyl or halogen substituents) and assay for improved IC50 values .

Q. What are the critical considerations for ensuring the stability of this compound in long-term storage?

Store lyophilized powder at -20°C in airtight, light-resistant containers. For solution storage (e.g., DMSO), aliquot to avoid freeze-thaw cycles. Monitor degradation via:

- Periodic HPLC analysis (peak area reduction >5% indicates instability).

- Karl Fischer titration to detect moisture ingress (>0.1% w/w requires desiccant replacement) .

Notes on Methodology and Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.